Naphthalecin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

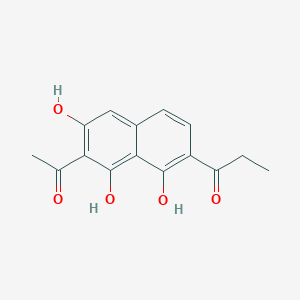

Naphthalecin, also known as this compound, is a useful research compound. Its molecular formula is C15H14O5 and its molecular weight is 274.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

Naphthalecin has demonstrated broad-spectrum antibacterial activity against various strains of Gram-positive bacteria. Its effectiveness against pathogens such as Staphylococcus aureus and Enterococcus faecalis positions it as a potential candidate for antibiotic development.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial properties of this compound revealed:

- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound against Staphylococcus aureus were found to be significantly lower than those for conventional antibiotics, indicating its potent antibacterial activity.

- Mechanism of Action : this compound appears to disrupt bacterial cell wall synthesis, leading to cell lysis.

Pharmaceutical Development

The unique properties of this compound make it suitable for pharmaceutical applications. Its ability to target specific bacterial strains can lead to the development of new antibiotics that are less susceptible to resistance mechanisms.

Research Insights

- Formulation Studies : Researchers are exploring various formulations of this compound to enhance its bioavailability and efficacy. These include liposomal formulations and nanoparticle carriers.

- Toxicity Assessments : Initial cytotoxicity tests on mammalian cells indicate that this compound has a relatively high IC50 value (160 mg/ml), suggesting a favorable safety profile for therapeutic use.

Biotechnological Applications

This compound's biosynthetic pathways are being studied for potential applications in biotechnology. The ability to produce this compound through engineered microbial strains could lead to sustainable production methods.

Bioproduction Insights

- Heterologous Expression : Studies have shown that this compound can be produced in Escherichia coli through heterologous expression systems, allowing for large-scale production.

- Gene Cluster Identification : The identification of gene clusters responsible for this compound biosynthesis provides insights into metabolic engineering strategies that could enhance yield and efficiency.

Environmental Applications

Given its origin from soil bacteria, this compound may have applications in bioremediation processes, particularly in degrading pollutants associated with naphthalene exposure.

Environmental Impact Studies

- Pollutant Degradation : Preliminary studies suggest that this compound can facilitate the breakdown of environmental pollutants, showcasing its potential role in bioremediation efforts.

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution (EAS)

Naphthalene undergoes EAS reactions preferentially at the α-position (position 1) due to greater resonance stabilization of the intermediate carbocation . Key reactions include:

-

Nitration : Forms 1-nitronaphthalene (C₁₀H₇NO₂) using HNO₃/H₂SO₄ at 50–60°C .

-

Sulfonation : Produces 1-naphthalenesulfonic acid (C₁₀H₇SO₃H) with concentrated H₂SO₄ at 160°C .

-

Halogenation : Yields 1-chloronaphthalene (C₁₀H₇Cl) or 1-bromonaphthalene (C₁₀H₇Br) with Cl₂/Br₂ in the presence of FeCl₃ .

Gas-Phase Oxidation by OH Radicals

Naphthalene reacts with hydroxyl radicals (OH- ) in a two-step mechanism :

-

OH Addition : Forms 1-naphthol (90% yield) or 2-naphthol (10% yield).

-

O₂ Addition : Produces peroxy radicals (RO₂- ), leading to secondary products like 2-formylcinnamaldehyde .

| Reaction Pathway | Major Products | Temperature Dependence | Pressure Sensitivity |

|---|---|---|---|

| 1-naphthol | 90% yield | Favored <410 K | High-pressure limit |

| 2-naphthol | 10% yield | Favored >410 K | Low-pressure regime |

Biological Oxidation

In mammals, naphthalene is metabolized via cytochrome P450 (CYP2F, CYP2A) to reactive intermediates like naphthalene-1,2-oxide, which undergo glutathione conjugation or form DNA adducts .

Metabolic Pathways

-

Phase I Metabolism : CYP450-mediated oxidation produces epoxides and quinones .

-

Phase II Metabolism : Glutathione transferases conjugate reactive metabolites, forming urinary biomarkers (1-/2-naphthol) .

Thermal Decomposition

At high temperatures (>600 K), naphthalene undergoes hydrogen abstraction by OH- , forming 1- and 2-naphthyl radicals :

-

Rate Constants :

Environmental Oxidation

In the atmosphere, naphthalene reacts with NO₃ radicals and O₃, though OH- dominates degradation :

Catalytic Hydrogenation

Naphthalene can be hydrogenated to tetralin (C₁₀H₁₂) or decalin (C₁₀H₁₈) using Ni/Pt catalysts under high H₂ pressure .

Propiedades

Fórmula molecular |

C15H14O5 |

|---|---|

Peso molecular |

274.27 g/mol |

Nombre IUPAC |

1-(7-acetyl-1,6,8-trihydroxynaphthalen-2-yl)propan-1-one |

InChI |

InChI=1S/C15H14O5/c1-3-10(17)9-5-4-8-6-11(18)12(7(2)16)15(20)13(8)14(9)19/h4-6,18-20H,3H2,1-2H3 |

Clave InChI |

PEGKTDQSFHMABY-UHFFFAOYSA-N |

SMILES canónico |

CCC(=O)C1=C(C2=C(C(=C(C=C2C=C1)O)C(=O)C)O)O |

Sinónimos |

naphthalecin |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.